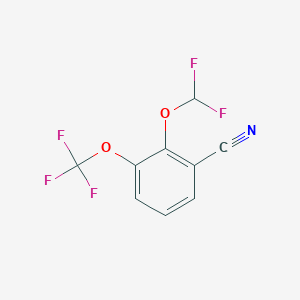

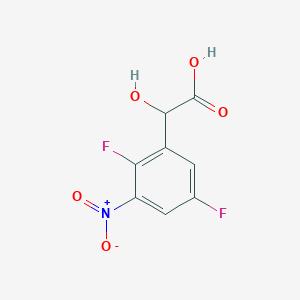

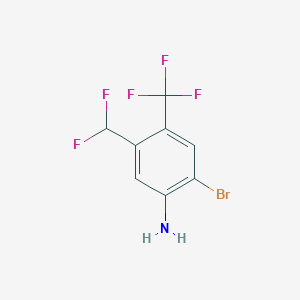

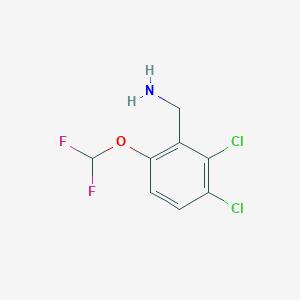

![molecular formula C11H13ClN2O3 B1413401 Methyl 6-[(4-chlorobutanoyl)amino]nicotinate CAS No. 1987078-48-7](/img/structure/B1413401.png)

Methyl 6-[(4-chlorobutanoyl)amino]nicotinate

Overview

Description

Methyl 6-[(4-chlorobutanoyl)amino]nicotinate (M6CBN) is a synthetic molecule that has been studied for its potential applications in both scientific research and medical treatments. M6CBN is a derivative of nicotinic acid, and is often referred to as a nicotinic acid derivative. This molecule has been studied for its potential to act as a drug target and its ability to interact with various proteins and enzymes.

Scientific Research Applications

Synthesis and Biological Activity

- Synthesis and Biological Activity of Nicotinic Acid Derivatives : New 4-Thiazolidinones of nicotinic acid demonstrated in vitro antimicrobial activity against a variety of bacterial and fungal species, suggesting potential use in the development of antimicrobial agents (Patel & Shaikh, 2010).

- Antinociceptive Activity of Methyl Nicotinate : Methyl nicotinate showed significant antinociceptive (pain-relieving) activity in animal models, indicating potential therapeutic applications in pain management (Erharuyi et al., 2015).

Catalysis and Material Science

- Magnetically Recyclable Nanocatalyst : Fe3O4@Nico-Ag nanocomposite was reported as an efficient magnetically recyclable nanocatalyst for the reduction of various azo dyes, pointing towards applications in environmental remediation and industrial dye pollutant treatment (Kurtan et al., 2016).

Molecular Characterization and Drug Discovery

- Characterization of Nicotinate Catabolism : In Eubacterium barkeri, the molecular characterization of nicotinate fermentation was comprehensively achieved, unveiling a unique fermentation pathway and potential implications in microbial metabolism and biotechnology (Alhapel et al., 2006).

- Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) : The discovery and structural analysis of bisubstrate NNMT inhibitors, providing insights into the development of potent and selective small-molecule NNMT inhibitors for therapeutic applications (Babault et al., 2018).

Other Applications

- Insecticidal Activity of Nicotinic Acid Derivatives : Synthesized nicotinic acid derivatives displayed promising insecticidal activities against various pests, indicating potential applications in agriculture and pest control (Deshmukh et al., 2012).

Mechanism of Action

Target of Action

Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It’s thought to act as a rubefacient, which are substances that irritate the skin and increase blood flow to the area.

Mode of Action

The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation . This means it widens the blood vessels in the skin, increasing blood flow to the area.

Result of Action

Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .

properties

IUPAC Name |

methyl 6-(4-chlorobutanoylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-17-11(16)8-4-5-9(13-7-8)14-10(15)3-2-6-12/h4-5,7H,2-3,6H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRWRBVOUHDMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)NC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.